Geranyl hexanoate

CAS No.: 68310-59-8

Cat. No.: VC3874762

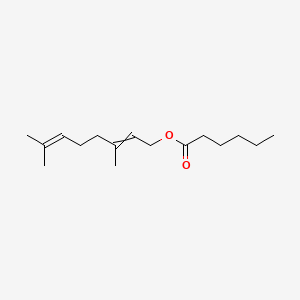

Molecular Formula: C16H28O2

Molecular Weight: 252.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68310-59-8 |

|---|---|

| Molecular Formula | C16H28O2 |

| Molecular Weight | 252.39 g/mol |

| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |

| Standard InChI | InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |

| Standard InChI Key | ARVSCQUZFFSNKF-QINSGFPZSA-N |

| Isomeric SMILES | CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |

| SMILES | CCCCCC(=O)OCC=C(C)CCC=C(C)C |

| Canonical SMILES | CCCCCC(=O)OCC=C(C)CCC=C(C)C |

| Boiling Point | 98.00 °C. @ 1.00 mm Hg |

Introduction

Geranyl hexanoate is a compound belonging to the class of organic compounds known as fatty alcohol esters. These esters are derivatives of fatty alcohols and are widely used in various industries due to their unique properties and aromas. Geranyl hexanoate, specifically, is a monoterpene ester derived from the esterification of geraniol and hexanoic acid.

Synthesis and Production

Geranyl hexanoate can be synthesized through the esterification of geraniol and hexanoic acid. This process can be catalyzed by lipases, which are enzymes that facilitate the formation of ester bonds. Recent advancements in biotechnology have enabled the production of geranyl esters, including geranyl hexanoate, through microbial fermentation and enzymatic conversion. This integrated process involves the microbial biosynthesis of geraniol followed by its enzymatic conversion into geranyl esters, offering a sustainable method for producing these valuable compounds .

Production Process

| Step | Description |

|---|---|

| 1. Microbial Biosynthesis | Geraniol is produced using metabolically engineered Escherichia coli. |

| 2. Enzymatic Conversion | Geraniol is converted into geranyl esters (e.g., geranyl hexanoate) using immobilized lipase in a biphasic system. |

| 3. Yield Optimization | Conditions are optimized to achieve high conversion rates (>90%) for the target esters. |

Biological Activities of Related Compounds

While specific studies on geranyl hexanoate are scarce, related compounds like geranyl acetate have shown promising biological activities:

-

Diuretic and Anti-hyperuricemic Effects: Geranyl acetate has demonstrated potential benefits for individuals with kidney ailments, hypertension, and gout by enhancing diuresis and uric acid excretion .

Occurrence in Natural Sources

Geranyl hexanoate is found in trace amounts in certain plant species, including essential oil-bearing grasses of the genus Cymbopogon. These plants are known for their medicinal and aromatic properties, and their essential oils contain a variety of compounds, including geranyl hexanoate .

Natural Sources

| Plant Species | Compounds Found |

|---|---|

| Cymbopogon spp. | Geranyl hexanoate, geraniol, limonene, etc. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume